molecular formula C9H6ClIN2 B14004090 Quinoxaline, 2-chloro-3-(iodomethyl)- CAS No. 32601-92-6

Quinoxaline, 2-chloro-3-(iodomethyl)-

Cat. No.: B14004090
CAS No.: 32601-92-6
M. Wt: 304.51 g/mol
InChI Key: LUQLSNWURHZKSL-UHFFFAOYSA-N
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Description

Quinoxaline, 2-chloro-3-(iodomethyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(iodomethyl)-quinoxaline typically involves the halogenation of quinoxaline derivatives. One common method is the reaction of 2-chloro-3-methylquinoxaline with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-chloro-3-(iodomethyl)-quinoxaline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(iodomethyl)-quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-3-(iodomethyl)-quinoxaline, while oxidation may produce quinoxaline-2,3-dione derivatives .

Scientific Research Applications

2-chloro-3-(iodomethyl)-quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-(iodomethyl)-quinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-methylquinoxaline
  • 2-iodo-3-methylquinoxaline
  • 2-chloro-3-(bromomethyl)-quinoxaline

Uniqueness

2-chloro-3-(iodomethyl)-quinoxaline is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these halogens can provide distinct properties compared to other quinoxaline derivatives, making it a valuable compound for various research applications .

Properties

CAS No.

32601-92-6

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

2-chloro-3-(iodomethyl)quinoxaline

InChI

InChI=1S/C9H6ClIN2/c10-9-8(5-11)12-6-3-1-2-4-7(6)13-9/h1-4H,5H2

InChI Key

LUQLSNWURHZKSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)CI

Origin of Product

United States

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